Primulasaponin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Isolation and Characterization

The primary research focus on Primulasaponin involves its isolation and characterization. Studies have identified Primulasaponin as a major constituent in certain plant species, such as Jacquinia macrocarpa []. These studies establish methods for separating and quantifying Primulasaponin using techniques like High-Performance Thin-Layer Chromatography (HPTLC) [].

Potential Biological Activities

Limited research suggests Primulasaponin might possess some biological activities. Studies have investigated its potential anti-inflammatory properties, but further research is needed to confirm these effects and understand the underlying mechanisms [].

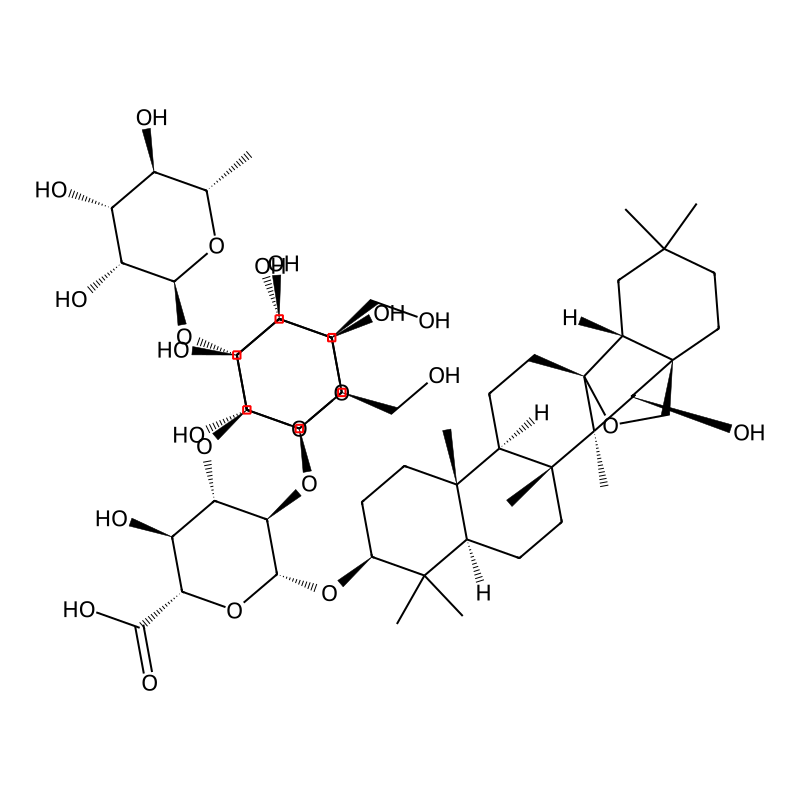

Primulasaponin, particularly Primulasaponin II, is a triterpenoid saponin derived from various species of the Primula genus. This compound is characterized by its complex glycosylation pattern and exhibits a molecular formula of C₅₉H₉₆O₂₇, with a molar mass of 1237.38 g/mol . Primulasaponin II is notable for its potential therapeutic applications due to its bioactive properties, including anti-inflammatory and cytotoxic effects against cancer cell lines .

- The mechanism of action of primulasaponin is still under investigation. However, some studies suggest it might exert its effects through various pathways, including:

- Cytotoxicity: Primulasaponin may induce cell death in cancer cells [].

- Anti-inflammatory activity: It might modulate the activity of inflammatory mediators [].

- Hormone modulation: The structure of primulasaponin bears some resemblance to certain hormones, potentially allowing it to interact with hormone receptors.

- Data on the safety and toxicity of primulasaponin is scarce.

- Since Primula veris extracts containing primulasaponins have been used traditionally in some cultures, acute toxicity might be relatively low. However, more research is needed to determine its safety profile for human consumption.

Please note:

- The information on the mechanism of action and safety is based on preliminary research and needs further investigation.

- Primula veris extracts containing primulasaponin are not recommended for consumption without proper medical supervision due to the lack of safety data.

- Hydrolysis: This can occur via acidic or enzymatic methods, breaking the compound down into its aglycone and sugar components.

- Oxidation: Using oxidizing agents like hydrogen peroxide, oxygen-containing functional groups can be introduced into the molecule.

- Glycosylation: Enzymatic glycosylation attaches sugar moieties to the aglycone, enhancing solubility and bioavailability .

The major products from these reactions include protoprimulagenin A and various glycosylated derivatives.

Primulasaponin II exhibits several biological activities:

- Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties: The compound is being explored for its ability to treat inflammatory diseases due to its anti-inflammatory effects .

- Antioxidant Activity: Primulasaponin II also functions as an antioxidant, which may contribute to its protective effects in biological systems .

The synthesis of Primulasaponin II typically involves:

- Extraction from Plant Sources: The roots of Primula species are dried and ground, followed by solvent extraction using methanol to isolate the compound.

- Industrial Production: This focuses on optimizing extraction and purification processes to yield high-purity compounds, often employing advanced chromatographic methods for efficient isolation .

Primulasaponin II has various applications across different fields:

- Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, it is a candidate for drug development.

- Cosmetics: Its bioactive properties make it suitable for incorporation into natural health products and cosmetics .

- Research: It serves as a model compound for studying structure-activity relationships in triterpenoid saponins.

Interaction studies indicate that Primulasaponin II interacts with several biomolecules:

- It binds to specific cell membrane receptors and enzymes, leading to inhibition or activation of cellular pathways.

- The compound has been shown to inhibit certain proteases, which are crucial in protein metabolism and signaling pathways in cells .

Several compounds are similar to Primulasaponin II, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Primulasaponin I | C₅₄H₈₈O₂₃ | Similar pharmacological properties; less glycosylation. |

| Sakurasosaponin | C₅₇H₉₄O₂₄ | Comparable bioactive effects; derived from different plant sources. |

| Quillaja saponins | Varies | Known for surface activity; used in food and pharmaceuticals. |

Uniqueness of Primulasaponin II

Primulasaponin II is unique due to its specific glycosylation pattern that contributes to its distinct pharmacological profile. Its higher concentration in certain Primula species enhances its value for research and industrial applications compared to similar compounds .

Primulasaponin, a triterpenoid saponin, has been historically significant in medicinal and phytochemical research. Its discovery is linked to the study of Primula species, particularly Primula veris (cowslip) and P. elatior (oxlip), which have been used in traditional European medicine for respiratory ailments. The European Pharmacopoeia recognizes Primulae radix (primrose root) as a source of bioactive saponins, with primulasaponin I and II identified as primary constituents. Early phytochemical studies in the 20th century focused on isolating these compounds, but systematic analysis of their distribution across Primula species began in the 2000s. Recent advancements in chromatographic techniques (e.g., UHPLC-ESI-HRMS) have enabled precise quantification and chemotaxonomic studies, revealing novel sources like Primula grandis (15–20% primulasaponin I).

Relevance of Primulasaponin in Natural Products Chemistry

Primulasaponin represents a critical subclass of 13,28-epoxy-oleanane triterpenoid saponins, a group distinguished by a pentacyclic aglycone core and glycosylation patterns. Its significance lies in its structural complexity and bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Unlike steroid or steroidal saponins, primulasaponin’s 13,28-epoxy bridge and glycone moiety confer unique pharmacological profiles, making it a target for drug discovery. The compound’s acidic glycone part, attributed to glucuronic acid residues, enhances solubility and interaction with biological membranes.

Overview of Triterpenoid Saponins and the Primulasaponin Subclass

Triterpenoid saponins are glycosylated derivatives of triterpenes, categorized into free triterpenes, acylated forms, and saponins. Primulasaponin belongs to the pentacyclic triterpenoid saponin subclass, characterized by:

- Oleanane backbone: A 30-carbon skeleton with four rings (A, B, C, D) and a 13,28-epoxy bridge.

- Glycosylation: Sugar chains (e.g., glucose, rhamnose, glucuronic acid) attached at C-3 and C-16 positions.

- Structural diversity: Variations in sugar chain length and substitution patterns (e.g., primulasaponin I vs. II).

This subclass is distinct from lanostane or ursane-type saponins, which lack the epoxy bridge.

Research Objectives and Rationale for Comprehensive Study

Primulasaponin’s research significance stems from:

- Biosynthetic novelty: Elucidating its role in plant defense and chemotaxonomy.

- Therapeutic potential: Exploring antimicrobial, anticancer, and anti-inflammatory activities.

- Analytical challenges: Developing robust methods for quantification in diverse Primula species.

- Synthetic applications: Derivatization to enhance bioactivity or reduce toxicity.

Primulasaponin represents a distinctive group of triterpenoid saponins with specialized distribution patterns within the plant kingdom. The compound demonstrates highly selective occurrence, being predominantly concentrated within the Primulaceae family while exhibiting notable taxonomic specificity even within this botanical group.

Occurrence in Primula elatior, Primula veris, Primula vulgaris, and Related Species

The classical primulasaponin compounds, particularly primulasaponin I and primulasaponin II, exhibit their most significant concentrations within the subgenus Primula of the genus Primula [1]. Primula veris L. and Primula elatior (L.) Hill constitute the officially recognized sources according to the European Union Pharmacopoeia monograph for Primulae radix, establishing these species as the pharmaceutical standard for primulasaponin-containing medicinal preparations [1] [2].

Primula veris demonstrates consistent primulasaponin content, with primulasaponin I representing the predominant saponin compound. Recent comprehensive analytical studies utilizing Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry have revealed concentration ranges of 0.1-6.2% for primulasaponin I and 0-3.3% for primulasaponin II within the subgenus Primula [1]. The roots of Primula veris contain the main bioactive saponins primulasaponin I and primulasaponin II, with the aglycone protoprimulagenin A identified as the core structural component [3] [4].

Primula elatior exhibits similar saponin profiles to Primula veris, with both species sharing identical aglycones from their root saponins [2]. The pharmacologically active compounds in both species include primulasaponin I, primulasaponin II, and priverosaponin B-22-acetate, which contribute to their recognized secretolytic and expectorant properties [5].

Primula vulgaris represents a particularly notable source within this group, demonstrating exceptional primulasaponin II accumulation. Quantitative analysis has revealed that Primula vulgaris Huds. accumulates 6.23% primulasaponin I and 3.26% primulasaponin II in root tissues, making it one of only two species where primulasaponin II content exceeds 2% of dry weight [1]. This species has demonstrated significant bioactivity, with isolated primulasaponin I and primulasaponin I methyl ester showing substantial wound-healing properties through collagenase and elastase enzyme inhibition [6].

The broader Primula genus reveals additional species with notable primulasaponin accumulation. Within the subgenus Aleuritia, several sections demonstrate significant primulasaponin I content, including section Crystallophlomis with concentrations ranging from 0.1-9.5%, section Oreophlomis with 1.7-5.2%, and section Petiolares with approximately 1% content [1]. Among the Proliferae section, Primula japonica achieves primulasaponin I levels reaching 1% of dry weight [1].

The most extraordinary primulasaponin accumulation occurs in Primula grandis L., a single representative of section Sredinskya, which concentrates 15-20% primulasaponin I in both root and rhizome tissues. This species exhibits primulasaponin I as virtually the sole secondary metabolite, representing an unprecedented concentration level that significantly exceeds typical saponin accumulation patterns in plant tissues [1].

Reports of Primulasaponin in Non-Primula Genera (e.g., Jacquinia macrocarpa)

The occurrence of primulasaponin beyond the Primula genus represents a significant phytochemical discovery that expands our understanding of this compound's taxonomic distribution. The most notable documented case involves Jacquinia macrocarpa Cav. spp. pungens (A. Gray) B. Ståhl, a species belonging to the Primulaceae family but positioned within a completely different genus [7] [8].

Primulasaponin was successfully isolated from the methanolic extract of fruit shells of Jacquinia macrocarpa Cav. spp. pungens and characterized through nuclear magnetic resonance and mass spectrometry techniques [7] [8]. This represents the first scientific report of primulasaponin occurrence within the genus Jacquinia, significantly extending the known taxonomic range of this bioactive compound [7].

The discovery in Jacquinia macrocarpa is particularly significant because this species represents a geographically and morphologically distinct lineage within Primulaceae. Jacquinia species are native to southern Mexico and the West Indies, existing as small trees or dense, thick-stemmed shrubs with helically alternate leaf arrangements [9] [10]. This contrasts sharply with the herbaceous perennial growth forms typical of Primula species found primarily in temperate and cold regions of the Northern Hemisphere [11].

Within the broader Primulaceae family, trace amounts of sakurasosaponin, a closely related compound to primulasaponin, have been detected in several non-Primula genera. Hottonia specimens demonstrate sakurasosaponin concentrations of 0.6-2.3%, while various Androsace representatives contain 0.1-1.3% of this compound [1]. However, classical primulasaponins I and II remain absent or below detection limits in other Primulaceae genera including Cortusa, Dionysia, Lysimachia, Omphalogramma, Soldanella, and Vitaliana [1].

The restricted distribution pattern suggests that primulasaponin biosynthesis requires specific enzymatic pathways that have evolved independently or been selectively maintained within certain Primulaceae lineages. The presence in Jacquinia macrocarpa indicates either convergent evolution of similar biosynthetic capabilities or retention of ancestral metabolic pathways within distinct taxonomic groups [7].

Tissue and Organ Specificity: Roots, Leaves, and Other Plant Parts

Primulasaponin distribution within plant tissues demonstrates pronounced organ-specific accumulation patterns, with roots serving as the primary repository for these bioactive compounds. This tissue specificity reflects specialized metabolic compartmentalization and storage strategies that have evolved within Primulaceae species.

Root tissues represent the predominant site of primulasaponin accumulation across virtually all studied species. The European Pharmacopoeia specifically designates root material from Primula veris and Primula elatior as the official source for Primulae radix, reflecting the consistently high saponin concentrations found in these underground organs [1] [2]. Root-specific accumulation reaches exceptional levels in certain species, with Primula grandis demonstrating 15-20% primulasaponin I content in root dry weight [1].

Rhizome tissues in select species demonstrate comparable primulasaponin concentrations to roots. Primula grandis exhibits remarkable consistency between root and rhizome accumulation, with rhizomes containing similar 15-20% primulasaponin I concentrations [1]. This suggests that underground storage organs generally serve as the primary sites for saponin biosynthesis and accumulation, possibly related to their role in plant defense and energy storage.

Comparative analysis of aerial versus underground plant parts reveals striking differences in saponin profiles. While saponins have been detected in leaves of some Primula species, their concentrations are significantly lower compared to root tissues [5]. Research on Primula veris has confirmed that saponin concentrations in leaves are substantially reduced relative to petals and roots, indicating preferential accumulation in specific organ systems [5].

Petal tissues demonstrate detectable saponin presence but with different concentration patterns compared to roots. Studies on Primula veris variants have identified primulasaponin I in petals, leaves, and roots, though quantitative comparisons indicate highest concentrations in root tissues [5]. The presence of saponins in petals may relate to their role in plant-pollinator interactions or pathogen defense during the reproductive phase.

Tissue culture studies have provided insights into organ-specific primulasaponin production capabilities. Adventitious root cultures of Primula veris subsp. veris have been successfully established, demonstrating that root tissues retain their capacity for saponin biosynthesis even under controlled in vitro conditions [12]. These cultured roots can accumulate primulasaponin I at levels reaching 6.09 mg/g dry weight under optimal temperature conditions of 22°C [13].

The anatomical distribution within root tissues appears to involve specialized accumulation in storage parenchyma cells, though detailed cellular localization studies remain limited. The high concentrations achieved in root tissues suggest active transport and concentration mechanisms that preferentially direct saponin compounds to these organs.

Seed and fruit tissues show variable primulasaponin content depending on species. The discovery of primulasaponin in Jacquinia macrocarpa fruit shells indicates that reproductive structures can serve as accumulation sites in certain species [7] [8]. However, systematic analysis of seed primulasaponin content across Primula species remains incomplete.

Quantitative Variation Across Species, Cultivars, and Geographic Regions

Primulasaponin content demonstrates remarkable quantitative variation across different taxonomic levels, cultivation conditions, and geographic origins. This variability reflects complex interactions between genetic factors, environmental conditions, and developmental stages that influence secondary metabolite biosynthesis and accumulation.

Interspecific variation represents the most pronounced source of quantitative differences in primulasaponin content. Comprehensive analysis of 157 Primulaceae taxa reveals concentration ranges spanning from undetectable levels to exceptional accumulations exceeding 20% of dry weight [1]. Nine species have been identified that accumulate primulasaponin I above 5% dry weight, with Primula grandis achieving the highest recorded concentrations of 15-20% [1].

Within the subgenus Primula, primulasaponin I concentrations range from 0.1-6.2%, while primulasaponin II varies from 0-3.3% across different species [1]. This broad range indicates substantial genetic variation in biosynthetic capacity and metabolic regulation among closely related taxa. Species-specific differences may reflect evolutionary adaptations to distinct ecological niches and selective pressures.

Subspecific variation adds another layer of quantitative complexity. Primula chionantha demonstrates this pattern clearly, with the nominate subspecies showing 5.57% primulasaponin I content, subspecies chionantha reaching 6.35%, and subspecies sinopurpurea containing 4.31% [1]. These differences within a single species complex suggest that genetic diversity at the population level significantly influences saponin production.

Geographic variation in primulasaponin content has been documented but requires more systematic investigation. Studies on wild-growing populations of Primula veris subsp. veris along climate gradients have revealed variations in overall secondary metabolite profiles, though specific primulasaponin quantification across geographic regions remains limited [14] [13]. Environmental factors including altitude, temperature, and soil conditions likely contribute to regional differences in compound accumulation.

Cultivar-specific variation represents an important consideration for commercial production and standardization. Different horticultural varieties and breeding lines of the same species may exhibit substantial differences in primulasaponin content, though systematic evaluation of cultivar effects remains incomplete for most species [1].

Seasonal variation in primulasaponin content affects both wild and cultivated populations. Research indicates that harvesting timing significantly influences secondary metabolite concentrations, with late summer representing the optimal collection period for maximum saponin content [1]. Temperature effects on primulasaponin production have been demonstrated in tissue culture systems, where 22°C cultivation conditions produced significantly higher saponin accumulation compared to 10°C or 15°C [13].

Age-related variation affects primulasaponin accumulation patterns within individual plants. Comparative studies between young tissue cultures and mature field-grown plants show distinct differences in saponin profiles, with 1.5-year-old soil-grown plants containing 17.01 mg/g dry weight primulasaponin I compared to 6.09 mg/g in tissue-cultured roots [13]. This suggests that plant maturity influences both the quantity and quality of saponin production.

Commercial trade samples of officially recognized Primulae radix demonstrate notable variation in primulasaponin content, indicating that standardization challenges exist even for pharmacopoeial materials [1]. This variation may result from differences in source populations, harvesting practices, processing methods, and storage conditions.

Chemotaxonomic Significance of Primulasaponin Profiles

The distribution patterns of primulasaponin compounds across Primulaceae taxa provide valuable insights into evolutionary relationships and taxonomic classifications within this diverse plant family. Saponin profiles serve as biochemical markers that complement morphological and molecular phylogenetic data in understanding family-level systematics.

The presence of primulasaponin I and primulasaponin II exclusively within the genus Primula, and specifically concentrated in subgenus Primula, demonstrates strong taxonomic specificity that supports existing morphological classifications [1]. This restricted distribution suggests that the biosynthetic pathways for these particular 13,28-epoxyoleanane saponins evolved within specific lineages and have been conserved through evolutionary time.

Subgeneric relationships within Primula are reflected in distinct saponin accumulation patterns. The subgenus Primula consistently produces both primulasaponin I and primulasaponin II, while subgenus Aleuritia primarily accumulates primulasaponin I with minimal primulasaponin II content [1]. Subgenera Auganthus and Auriculastrum generally contain only trace amounts of these compounds, instead featuring sakurasosaponin as their characteristic triterpene saponin [1].

Sectional boundaries within Primula subgenera correlate with specific saponin distribution patterns. Section Crystallophlomis within subgenus Aleuritia demonstrates notable primulasaponin I accumulation (0.1-9.5%), while section Oreophlomis achieves 1.7-5.2% concentrations [1]. These patterns support the taxonomic validity of these sectional divisions and suggest that saponin biosynthetic capabilities have diverged along established evolutionary lineages.

The exceptional primulasaponin I accumulation in Primula grandis from section Sredinskya (15-20%) provides strong biochemical support for this species' taxonomic distinctiveness [1]. The near-exclusive production of primulasaponin I, combined with its extraordinarily high concentration, suggests unique metabolic specialization that may reflect ancient divergence or specialized ecological adaptation.

Sakurasosaponin distribution patterns offer additional taxonomic insights. This compound, originally described from Primula sieboldii, occurs throughout subgenus Auganthus (1.1-9.1%) and in former Dodecatheon species now included within Primula [1]. The shared sakurasosaponin chemistry supports the recent taxonomic decision to merge Dodecatheon with Primula based on molecular phylogenetic evidence [8].

The presence of sakurasosaponin in non-Primula genera including Hottonia (0.6-2.3%) and Androsace (0.1-1.3%) indicates broader evolutionary conservation of this particular biosynthetic pathway within Primulaceae [1]. This distribution pattern suggests that sakurasosaponin production represents an ancestral character within the family, while primulasaponin I and II biosynthesis evolved more recently within specific Primula lineages.

The absence of significant primulasaponin content in genera Cortusa, Dionysia, Lysimachia, Omphalogramma, Soldanella, and Vitaliana supports their taxonomic separation from Primula and indicates that specialized saponin production is not a family-wide characteristic [1]. This pattern reinforces morphology-based taxonomic boundaries and suggests that secondary metabolite profiles can serve as reliable taxonomic markers.

The discovery of primulasaponin in Jacquinia macrocarpa represents a significant chemotaxonomic finding that may require reevaluation of biosynthetic pathway evolution within Primulaceae [7] [8]. This occurrence in a morphologically and geographically distinct genus suggests either independent evolution of similar biochemical capabilities or retention of ancestral pathways in separated lineages.

Environmental and Developmental Factors Affecting Content

Environmental conditions and developmental stages exert profound influences on primulasaponin accumulation, affecting both the quantity and quality of saponin production in Primulaceae species. These factors interact in complex ways to determine final compound concentrations in plant tissues.

Temperature represents one of the most critical environmental factors affecting primulasaponin biosynthesis. Controlled studies using tissue culture systems of Primula veris subsp. veris have demonstrated clear temperature-dependent responses in saponin production [13]. Cultivation at 22°C produces significantly higher primulasaponin I content (6.09 mg/g dry weight) compared to cultivation at 15°C or 10°C, indicating optimal biosynthetic activity at elevated temperatures [13]. This temperature effect extends to cumulative saponin production, with 22°C conditions yielding 6.60 mg/g total saponin content compared to lower temperatures [13].

The positive correlation between temperature increase and primulasaponin accumulation suggests that biosynthetic enzymes involved in saponin production exhibit temperature-dependent activity patterns [13]. Since Primula species naturally thrive in subalpine zones with optimal development temperatures around 15°C, the enhanced saponin production at 22°C indicates that metabolic stress or altered physiological states may stimulate secondary metabolite biosynthesis [13].

Seasonal variation significantly impacts primulasaponin content, with harvesting timing representing a critical factor for obtaining maximum saponin concentrations. Late summer collection periods have been identified as optimal for achieving highest primulasaponin levels in wild populations [1]. This seasonal pattern likely reflects the accumulation of secondary metabolites as plants prepare for dormancy and allocate resources to storage organs.

Altitude and geographic location influence primulasaponin production through their effects on temperature, light exposure, and growing season length. Species adapted to higher elevations may exhibit altered saponin profiles compared to lowland populations, though systematic altitudinal studies remain limited for most Primula species.

Developmental stage represents another crucial factor affecting primulasaponin accumulation. Comparative analysis between young tissue-cultured roots and mature field-grown plants reveals substantial age-related differences in saponin content [13]. Field-grown plants aged 1.5 years contain approximately three-fold higher primulasaponin I concentrations (17.01 mg/g) compared to tissue-cultured roots (6.09 mg/g), indicating that plant maturity enhances saponin biosynthetic capacity [13].

The relationship between plant development and saponin accumulation extends to tissue differentiation and organ maturation. Root systems in mature plants develop specialized storage tissues and enhanced biosynthetic machinery that support higher saponin concentrations compared to young, rapidly growing tissues.

Soil conditions and nutrient availability affect primulasaponin production through their influence on plant metabolism and stress responses. While specific studies on soil effects remain limited, the general relationship between nutrient stress and secondary metabolite production suggests that moderate nutrient limitation may enhance saponin biosynthesis.

Light exposure and photoperiod influence primulasaponin accumulation through their effects on primary metabolism and energy availability for secondary metabolite production. The relationship between light conditions and saponin content requires further investigation across different Primula species and growing environments.

Cultivation practices significantly impact primulasaponin content in both wild-harvested and cultivated materials. Tissue culture systems demonstrate that controlled environmental conditions can optimize saponin production, with specific temperature regimes enhancing primulasaponin accumulation [13]. However, tissue-cultured material generally produces lower absolute concentrations compared to field-grown plants, indicating that natural environmental complexity contributes to optimal saponin production [13].

Water availability and drought stress likely influence primulasaponin biosynthesis, though specific studies documenting these relationships remain limited. The general pattern of enhanced secondary metabolite production under mild stress conditions suggests that moderate water limitation might stimulate saponin accumulation.